molecular formula C17H16O6 B600751 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one CAS No. 29287-31-8

3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

Cat. No.: B600751
CAS No.: 29287-31-8
M. Wt: 316.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or metal-organic frameworks can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or quinones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Epoxides, quinones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The biological activity of 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-cancer and anti-inflammatory effects.

Uniqueness: 3-(3,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one stands out due to the presence of both methoxy and hydroxy groups on the aromatic rings, which can enhance its biological activity and provide unique chemical reactivity

Properties

CAS No.

29287-31-8

Molecular Formula

C17H16O6

Molecular Weight

316.31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.